

## A Comparative Guide to Pelabresib and Other BET Inhibitors in Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF) is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors have been the cornerstone of treatment, a significant portion of patients experience suboptimal responses or lose response over time. This has spurred the development of novel therapeutic agents, among which Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of **Pelabresib** (CPI-0610), a frontrunner in this class, with other BET inhibitors in clinical development for MF, supported by available experimental data.

## Mechanism of Action: Targeting the Epigenome in Myelofibrosis

BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in inflammation and cancer. In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to the overproduction of inflammatory cytokines and abnormal cell proliferation. BET inhibitors work by binding to the bromodomains of BET proteins, thereby preventing them from interacting with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes such as MYC and pro-inflammatory pathways like NF- kB, which are implicated in the pathogenesis of MF.[1][2][3] Preclinical studies have suggested that the combination of a BET inhibitor with a JAK inhibitor can result in a synergistic reduction of splenomegaly and bone marrow fibrosis.[4]





Click to download full resolution via product page

Figure 1: Mechanism of Action of BET Inhibitors in Myelofibrosis.

# Comparative Clinical Data of BET Inhibitors in Myelofibrosis



The following tables summarize the available clinical trial data for **Pelabresib** and other notable BET inhibitors in development for myelofibrosis. It is important to note that this data is from separate clinical trials and not from head-to-head comparison studies.

Table 1: Efficacy of BET Inhibitors in Myelofibrosis (as of late 2025)



| Drug (Trial)                         | Patient<br>Population                              | Treatment                                  | Spleen Volume Reduction ≥35% (SVR35) at Week 24              | Symptom Score Reduction ≥50% (TSS50) at Week 24 | Source(s)                |
|--------------------------------------|----------------------------------------------------|--------------------------------------------|--------------------------------------------------------------|-------------------------------------------------|--------------------------|
| Pelabresib<br>(MANIFEST-<br>2)       | JAK inhibitor-<br>naïve                            | Pelabresib +<br>Ruxolitinib                | 65.9%                                                        | 52.3%                                           | [5][6][7][8]             |
| Pelabresib<br>(MANIFEST<br>Arm 3)    | JAK inhibitor-<br>naïve                            | Pelabresib +<br>Ruxolitinib                | 68%                                                          | 56%                                             | [9][10]                  |
| INCB057643<br>(Phase 1)              | Relapsed/Ref<br>ractory MF                         | Monotherapy<br>(≥10 mg)                    | 4 of 9<br>patients<br>(44.4%)                                | 5 of 9<br>patients<br>(55.6%)                   | [11]                     |
| INCB057643<br>(Phase 1)              | Suboptimal response to Ruxolitinib                 | Combination with Ruxolitinib               | 5 of 21 patients (23.8%)                                     | 10 of 19<br>patients<br>(52.6%)                 | [11]                     |
| BMS-986158<br>(CA011-023<br>Part 1A) | Ruxolitinib-<br>naïve                              | BMS-986158<br>(2 or 3 mg) +<br>Ruxolitinib | 100% (6 of 6 patients)                                       | Data not yet<br>mature                          | [11]                     |
| JAB-8263<br>(Phase 1/2)              | Intermediate/<br>High-risk MF<br>(monotherapy<br>) | JAB-8263                                   | 2 of 13 patients (15.4%) achieved SVR35; mean SVR of -19.95% | 60% (6 of 10 patients)                          | [12][13][14]<br>[15][16] |

**Table 2: Safety Profile of BET Inhibitors in Myelofibrosis** 



| Drug                                     | Common Treatment-<br>Emergent Adverse<br>Events (TEAEs)                 | Common Grade ≥3<br>TEAEs                 | Source(s)    |
|------------------------------------------|-------------------------------------------------------------------------|------------------------------------------|--------------|
| Pelabresib (+<br>Ruxolitinib)            | Thrombocytopenia,<br>anemia, nausea,<br>diarrhea                        | Thrombocytopenia, anemia                 | [6][17]      |
| INCB057643 (mono and combo)              | Thrombocytopenia,<br>nausea, anemia                                     | Thrombocytopenia,<br>anemia              | [9][11]      |
| BMS-986158 (+<br>Ruxolitinib/Fedratinib) | Thrombocytopenia,<br>anemia, neutropenia,<br>hypertension, diarrhea     | Thrombocytopenia,<br>anemia, neutropenia | [11][18]     |
| JAB-8263<br>(monotherapy)                | Increased ALT/AST,<br>increased blood<br>bilirubin,<br>thrombocytopenia | Increased ALT/AST                        | [12][14][15] |

# Detailed Experimental Protocols Spleen Volume Assessment

- Methodology: Spleen volume is typically measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points (e.g., week 24).[5][12]
   The total spleen volume is calculated using specialized software by outlining the spleen on each axial image slice and summing the volumes of all slices.[19]
- Primary Endpoint: The primary efficacy endpoint in many myelofibrosis clinical trials is the proportion of patients achieving a spleen volume reduction of at least 35% from baseline (SVR35) at a specified time point, often 24 weeks.[5][12][20]





Click to download full resolution via product page

Figure 2: Workflow for Spleen Volume Assessment in Clinical Trials.

### **Total Symptom Score (TSS) Assessment**

- Methodology: Patient-reported outcomes are crucial in assessing the clinical benefit of new therapies in myelofibrosis. The Myelofibrosis Symptom Assessment Form (MFSAF v4.0) is a validated tool used to measure the severity of seven key symptoms: fatigue, night sweats, itching, abdominal discomfort, pain under the left ribs, early satiety, and bone pain.[3][7][21] Patients rate the severity of each symptom on a scale of 0 (absent) to 10 (worst imaginable). The TSS is the sum of the scores for these seven symptoms, ranging from 0 to 70.[3]
- Endpoint: A key secondary endpoint is often the proportion of patients achieving a 50% or greater reduction in TSS from baseline (TSS50) at a specified time point.[4][5][7]

#### **Bone Marrow Fibrosis Assessment**

- Methodology: Bone marrow biopsies are obtained at baseline and at later time points during
  the trial. The degree of bone marrow fibrosis is graded by a central pathologist according to
  the European Consensus on grading of bone marrow fibrosis (MF-0 to MF-3).[22] This
  grading system assesses the density of reticulin and collagen fibers in the bone marrow.
- Endpoint: An improvement in bone marrow fibrosis by at least one grade is considered a sign of potential disease-modifying activity.[20]

### Conclusion

**Pelabresib**, in combination with ruxolitinib, has demonstrated significant efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis, as evidenced by the robust data from the MANIFEST and MANIFEST-2 trials.[4][5] Other BET inhibitors, such as INCB057643, BMS-986158, and JAB-8263, are in earlier stages of clinical development but have also shown promising preliminary activity.[11][12][18] While direct comparative trials are needed to definitively establish the relative efficacy and safety of these agents, the field of BET inhibition offers a new and exciting therapeutic avenue for patients with myelofibrosis. The choice of a specific BET inhibitor in the future may depend on its specific efficacy and safety profile, as well as the patient's individual characteristics and prior treatment history. Continued



research and the maturation of data from ongoing clinical trials will be critical in defining the role of this important new class of drugs in the management of myelofibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase III MANIFEST-2: pelabresib + ruxolitinib vs placebo + ruxolitinib in JAK inhibitor treatment-naive myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for Blood Cancer and Disorder Clinical Trials | NMDP<sup>SM</sup> CTSS [ctsearchsupport.org]
- 3. Jacobio Announces First Patient Enrolled in Phase I Clinical Trial of BET Inhibitor JAB-8263 | Jacobio Pharma [jacobiopharma.com]
- 4. onclive.com [onclive.com]
- 5. esmo.org [esmo.org]
- 6. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitor Possibly Better Than JAK Inhibitor SOC in Myelofibrosis, Trial Suggests | Blood Cancers Today [bloodcancerstoday.com]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. targetedonc.com [targetedonc.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. onclive.com [onclive.com]
- 14. oncodaily.com [oncodaily.com]
- 15. researchgate.net [researchgate.net]
- 16. Jacobio Pharma Shares Early Data on BET Inhibitor for Myelofibrosis at 2024 ASH [synapse.patsnap.com]



- 17. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Matching-adjusted indirect comparison of the pelabresib-ruxolitinib combination vs JAKi monotherapy in myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. Safety and Tolerability Study of INCB057643 in Participants With Myelofibrosis and Other Advanced Myeloid Neoplasms | Clinical Research Trial Listing [centerwatch.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to Pelabresib and Other BET Inhibitors in Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934094#comparing-pelabresib-vs-other-bet-inhibitors-in-mf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com